molecular formula C17H13N B084985 11-Methylbenzo[a]carbazole CAS No. 13127-50-9

11-Methylbenzo[a]carbazole

Cat. No.: B084985
CAS No.: 13127-50-9
M. Wt: 231.29 g/mol
InChI Key: ODHVRMYJIOFUAK-UHFFFAOYSA-N
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Description

11-Methyl-11H-benzo[a]carbazole is an organic compound belonging to the class of polycyclic aromatic hydrocarbons It is a derivative of benzo[a]carbazole, characterized by the presence of a methyl group at the 11th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methylbenzo[a]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed reactions. For instance, a palladium-catalyzed tandem reaction involving directed C-H functionalization and amide arylation can be employed to synthesize substituted carbazoles . Another method involves the use of copper-catalyzed C-N coupling reactions of 2,2′-dibromobiphenyl and amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The use of microwave irradiation and magnetically recoverable palladium nanocatalysts has been reported to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 11-Methyl-11H-benzo[a]carbazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups into the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

11-Methyl-11H-benzo[a]carbazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-Methylbenzo[a]carbazole involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions. In biological systems, it may interact with cellular proteins and enzymes, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • Benzo[a]carbazole
  • 1,2-Benzcarbazole
  • 1,2-Benzocarbazole
  • 11-Azachrysofluorene

Comparison: 11-Methyl-11H-benzo[a]carbazole is unique due to the presence of the methyl group at the 11th position, which can influence its chemical reactivity and physical properties. Compared to its parent compound, benzo[a]carbazole, the methyl derivative may exhibit different solubility, stability, and biological activity.

Properties

CAS No.

13127-50-9

Molecular Formula

C17H13N

Molecular Weight

231.29 g/mol

IUPAC Name

11-methylbenzo[a]carbazole

InChI

InChI=1S/C17H13N/c1-18-16-9-5-4-8-14(16)15-11-10-12-6-2-3-7-13(12)17(15)18/h2-11H,1H3

InChI Key

ODHVRMYJIOFUAK-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=CC=CC=C4C=C3

13127-50-9

Synonyms

11-Methyl-11H-benzo[a]carbazole

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the procedure outlined in Example 34A, 11H-benzo[a]carbazole (Cambridge Chemicals, Inc.) gave a 97.3% yield of 11-methyl-11H-benzo[a]carbazole, mp 167°-169°, (hexane), (C,H,N).
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